

# Spectroscopic Profile of 4-Ethynylphthalic Anhydride: A Technical Guide

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## Compound of Interest

Compound Name: *4-Ethynylphthalic Anhydride*

Cat. No.: *B1312331*

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-Ethynylphthalic Anhydride** (CAS No. 73819-76-8), a key building block in the synthesis of advanced polymers and pharmaceutical intermediates. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these characterization techniques.

## Core Spectroscopic Data

The spectroscopic data presented below has been compiled from the Spectral Database for Organic Compounds (SDBS).

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **4-Ethynylphthalic Anhydride** provide detailed information about its proton and carbon environments.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **4-Ethynylphthalic Anhydride**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
8.24	d	1H	7.9	H-7
8.16	d	1H	1.6	H-5
7.94	dd	1H	7.9, 1.6	H-6
3.73	s	1H	-	H-1' (ethynyl)

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **4-Ethynylphthalic Anhydride**

Chemical Shift ( $\delta$ ) ppm	Assignment
162.8	C-1, C-3 (Carbonyl)
162.1	C-1, C-3 (Carbonyl)
137.9	C-7a
135.5	C-6
132.5	C-4
129.5	C-3a
126.1	C-5
124.0	C-7
82.8	C-2' (ethynyl)
82.1	C-1' (ethynyl)

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **4-Ethynylphthalic Anhydride** shows characteristic absorption bands for the anhydride and ethynyl groups.

Table 3: IR Spectroscopic Data for **4-Ethynylphthalic Anhydride**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3288	Strong	≡C-H stretch
2118	Medium	-C≡C- stretch
1857	Strong	C=O stretch (anhydride, symmetric)
1782	Strong	C=O stretch (anhydride, asymmetric)
1275	Strong	C-O-C stretch (anhydride)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The exact mass of **4-Ethynylphthalic Anhydride** is 172.0160 g/mol .[\[1\]](#)

Table 4: Mass Spectrometry Data for **4-Ethynylphthalic Anhydride**

m/z	Relative Intensity (%)	Assignment
172	100	[M] <sup>+</sup> (Molecular Ion)
144	45	[M-CO] <sup>+</sup>
116	30	[M-2CO] <sup>+</sup>
88	25	[M-2CO-C <sub>2</sub> H <sub>2</sub> ] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

## NMR Spectroscopy

Objective: To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra for structural elucidation.

## Methodology:

- Sample Preparation: A 5-10 mg sample of **4-Ethynylphthalic Anhydride** is dissolved in approximately 0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in a standard 5 mm NMR tube.
- Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or higher) is used for data acquisition.
- $^1\text{H}$  NMR Acquisition:
  - The spectrometer is tuned to the proton frequency.
  - A standard one-pulse sequence is used.
  - Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
  - Typically, 16 to 64 scans are acquired for a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition:
  - The spectrometer is tuned to the carbon frequency.
  - A proton-decoupled pulse sequence (e.g.,  $\text{zgpg30}$ ) is used to simplify the spectrum and enhance the signal-to-noise ratio.
  - Key parameters include a spectral width of approximately 220 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.
  - A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of  $^{13}\text{C}$ .
- Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate software (e.g., TopSpin, Mnova). Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

## IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium).
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5) is used.
- Data Acquisition:
  - A background spectrum of the empty ATR crystal is recorded.
  - The sample is placed on the crystal, and pressure is applied to ensure good contact.
  - The sample spectrum is recorded, typically in the range of 4000-400  $\text{cm}^{-1}$ .
  - Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

## Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.

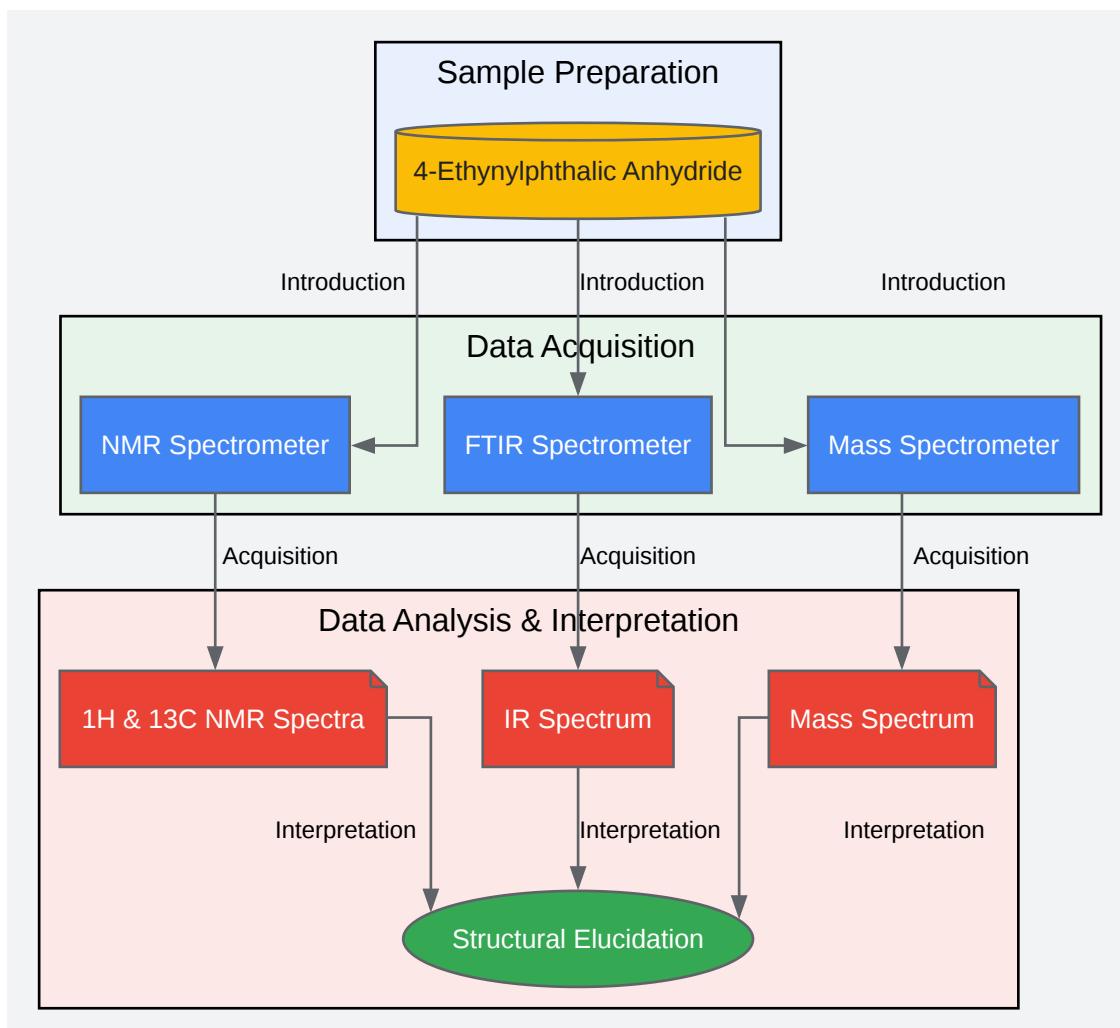
Methodology:

- Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS). For direct insertion, a small amount of the solid sample is placed in a capillary tube.
- Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI), is used (e.g., Agilent GC/MSD, Waters Q-Tof).

- Ionization: In EI-MS, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Data Acquisition: The detector records the abundance of each ion, generating a mass spectrum.

## Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of **4-Ethynylphthalic Anhydride**.



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Caption: General workflow for the spectroscopic analysis of **4-Ethynylphthalic Anhydride**.

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## References

- 1. 4-Ethynylphthalic Anhydride | C10H4O3 | CID 11321228 - PubChem  
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